

A Technical Guide to TRIS-d11: Properties, Structure, and Applications

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Compound of Interest

Compound Name: TRIS-d11

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TRIS-d11**, the deuterated isotopologue of Tris(hydroxymethyl)aminomethane (TRIS). This document details its chemical formula, structure, physicochemical properties, and primary applications in scientific research, particularly in the fields of nuclear magnetic resonance (NMR) and mass spectrometry (MS).

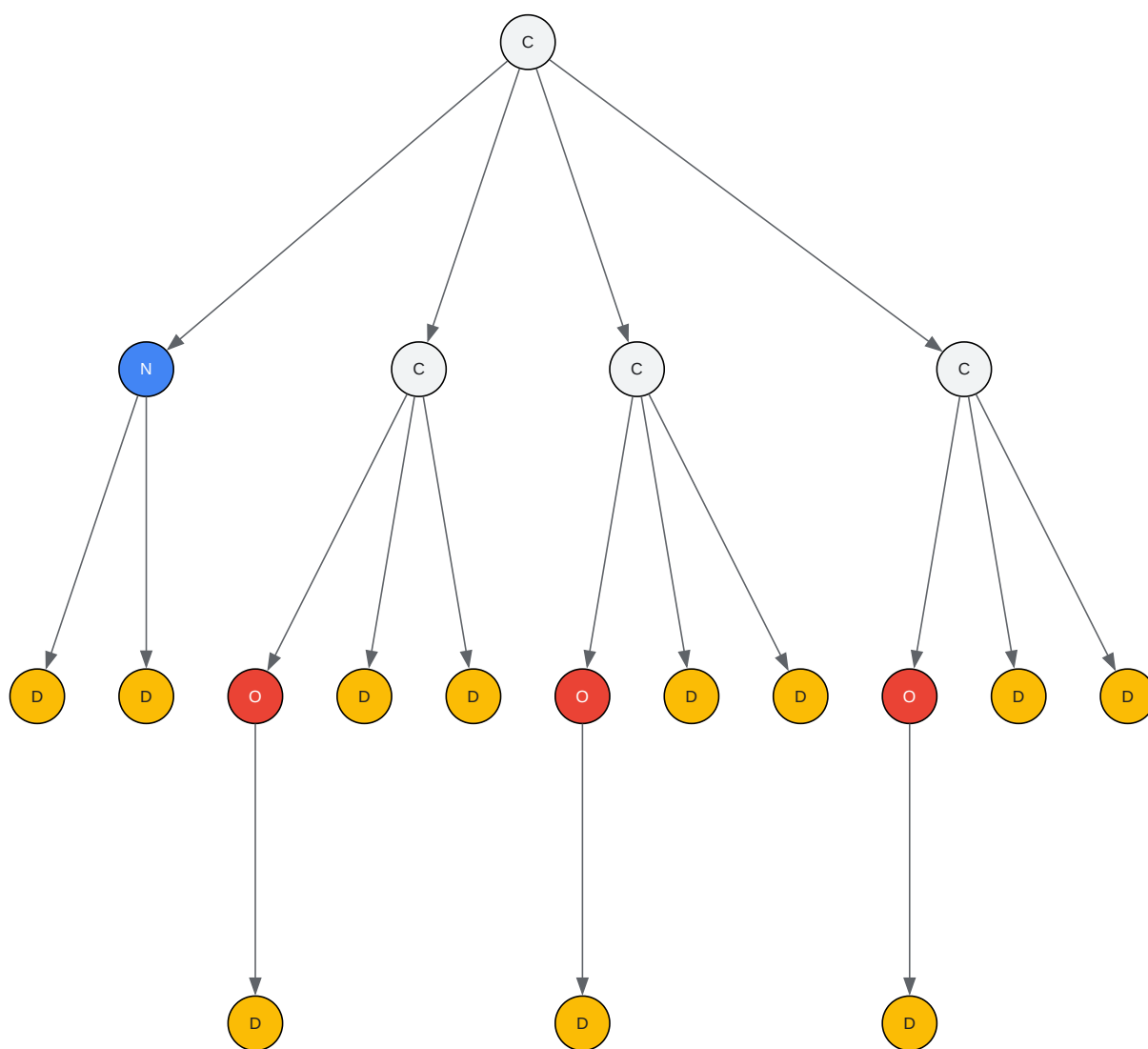
Core Concepts: Chemical Formula and Structure

TRIS-d11, also known as Tris(hydroxymethyl-d3)amino-d2-methane, is a stable, non-radioactive isotopic form of TRIS where all eleven non-exchangeable hydrogen atoms have been replaced with deuterium.^[1] This isotopic labeling provides a significant advantage in various analytical techniques.

The chemical formula for **TRIS-d11** is $C_4D_{11}NO_3$.^[1] A common linear representation is $(DOCD_2)_3CND_2$.^{[2][3][4][5][6]}

The structure of **TRIS-d11** is based on a central carbon atom bonded to an amino group and three hydroxymethyl groups, with all hydrogen atoms substituted by deuterium. The IUPAC name for this compound is N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine.^[7]

Chemical Structure of TRIS-d11

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Caption: Ball-and-stick model of the **TRIS-d11** molecule.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **TRIS-d11**.

Property	Value	Notes	Source
Molecular Weight	132.20 g/mol	[1][2][3][4][5][6][7][8]	
Isotopic Purity	≥ 98 atom % D	[1][4][8]	
Chemical Purity	≥ 98%	[2][3][4]	
Melting Point	162-165 °C	(lit.)	[4]
Boiling Point	219-220 °C	at 10 mmHg (lit.)	[4]
Density	1.137 g/mL	at 25 °C for a 1 M solution in D ₂ O	[5][8]
Refractive Index	n _{20/D} 1.346	for a 1 M solution in D ₂ O	[5][8]
Mass Shift	M+11	Compared to unlabeled TRIS	[4][5][8]
CAS Number	202656-13-1	[1][2][3][4][6][7]	

Experimental Protocols and Methodologies

Detailed synthesis protocols for **TRIS-d11** are proprietary to chemical suppliers and not widely published. However, its application in experimental settings is well-documented, primarily as a buffer in analytical techniques.

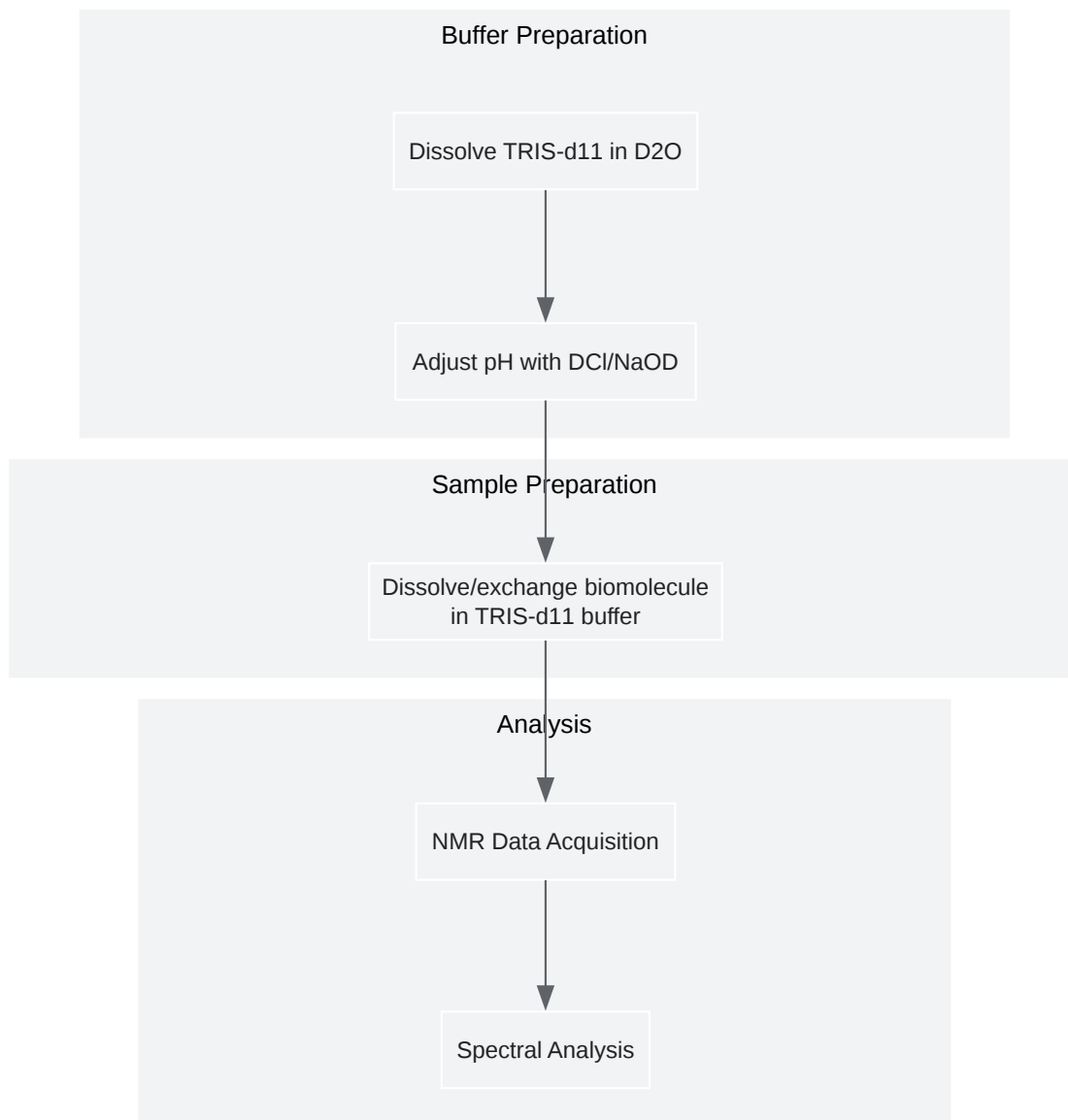
General Protocol for Use in NMR Spectroscopy

TRIS-d11 is frequently used as a buffering agent in NMR studies of biomolecules, especially when proton background signals from the buffer would interfere with the analysis.

- **Preparation of Buffer Stock:** A stock solution of **TRIS-d11** is prepared by dissolving the solid compound in a deuterated solvent, typically deuterium oxide (D₂O), to the desired concentration (e.g., 1 M).

- **pH Adjustment:** The pKa of TRIS is temperature-dependent. The pH of the buffer is adjusted using deuterated acid (e.g., DCl) or base (e.g., NaOD) to the desired value for the experiment, keeping in mind the isotope effect on pKa.
- **Sample Preparation:** The biomolecule of interest is dissolved in or exchanged into the **TRIS-d11** buffer.
- **NMR Data Acquisition:** The sample is then analyzed by NMR spectroscopy. The absence of protons in the buffer minimizes solvent-related signals in the ^1H NMR spectrum, allowing for clearer observation of the analyte's signals.

General Workflow for TRIS-d11 Use in NMR



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Caption: Workflow for preparing and using **TRIS-d11** buffer in NMR.

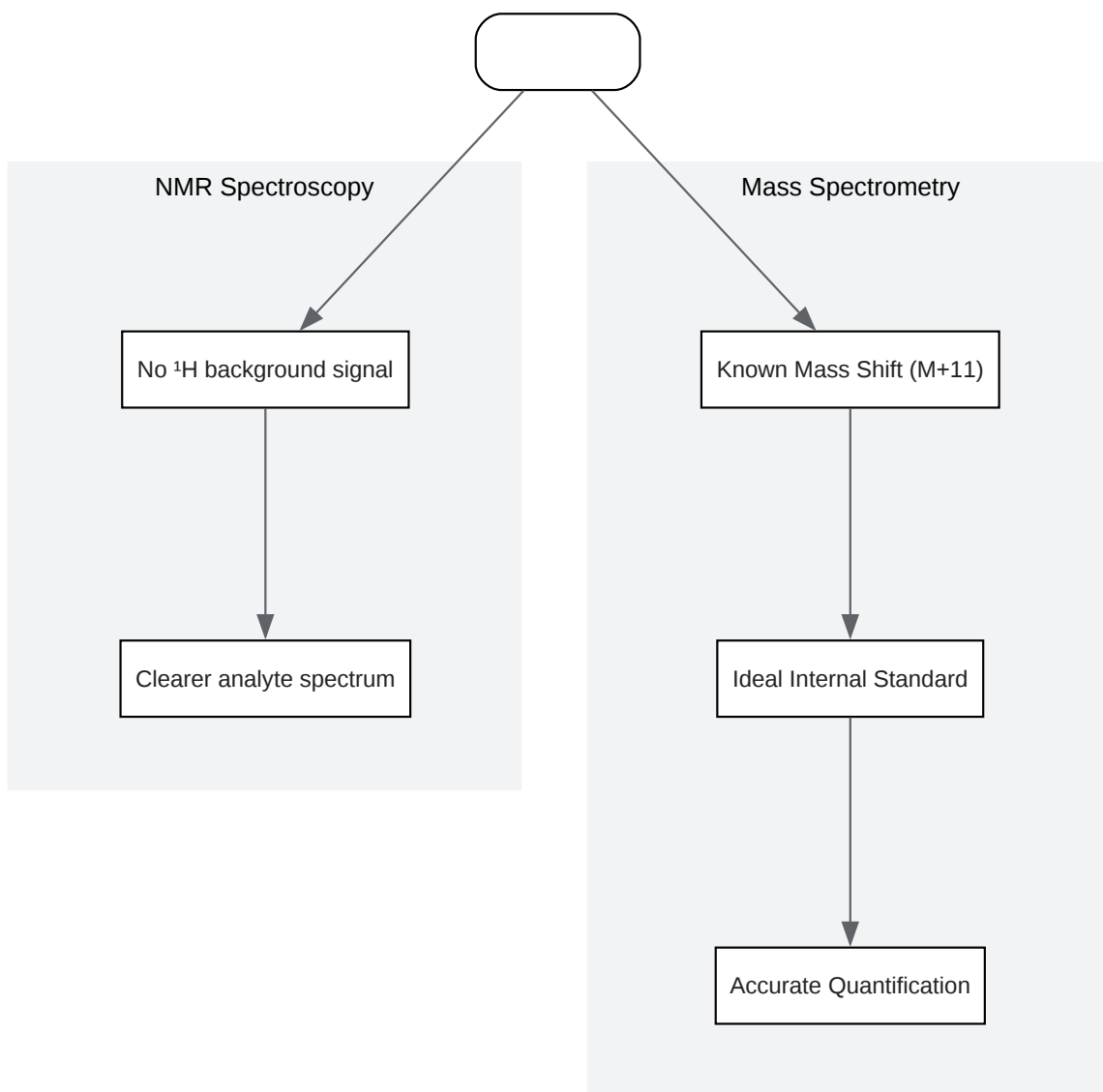
Applications in Research and Development

The primary utility of **TRIS-d11** stems from the replacement of hydrogen with deuterium. This isotopic substitution is key to its application in several advanced analytical methods.

- **NMR Spectroscopy:** As a deuterated buffer, **TRIS-d11** is invaluable for minimizing proton background signals in ^1H NMR, which is crucial for studying biomolecules, peptides, and other complex systems.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
- **Mass Spectrometry (MS):** In MS-based analyses, **TRIS-d11** serves as an excellent internal standard for the accurate quantification of TRIS or TRIS-containing compounds.[\[1\]](#)[\[10\]](#) The +11 Dalton mass shift allows for clear differentiation between the labeled standard and the unlabeled analyte.[\[4\]](#)[\[5\]](#)[\[8\]](#)
- **Biochemical and Molecular Biology Research:** It is used in studies where isotopic labeling is necessary to trace metabolic pathways or to investigate kinetic isotope effects.[\[1\]](#)[\[10\]](#)

The logical advantage of using **TRIS-d11** over standard TRIS buffer in these applications is illustrated below.

Advantages of TRIS-d11 in Analytical Methods

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Caption: Logical flow of **TRIS-d11**'s benefits in NMR and MS.

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